molecular formula C23H22N4O5 B2741505 N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(4-nitrophenyl)oxalamide CAS No. 906159-59-9

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(4-nitrophenyl)oxalamide

Cat. No. B2741505
CAS RN: 906159-59-9
M. Wt: 434.452
InChI Key: IPLQAWGIZITOCD-UHFFFAOYSA-N
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Description

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(4-nitrophenyl)oxalamide is a useful research compound. Its molecular formula is C23H22N4O5 and its molecular weight is 434.452. The purity is usually 95%.
BenchChem offers high-quality N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(4-nitrophenyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(4-nitrophenyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pro-drug System for Cancer Therapy

Nitrofuranyl derivatives, including compounds structurally similar to N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(4-nitrophenyl)oxalamide, have been explored for their potential as bioreductively activated pro-drug systems. These compounds undergo biomimetic reduction to release parent drugs selectively within hypoxic solid tumors, showing promise in targeted cancer therapy (Berry et al., 1997).

Modulation of Sleep-Wake Regulation

Research on orexin receptors, which play a significant role in sleep-wake regulation, has led to the development of antagonists that can promote sleep. Compounds including dihydroisoquinolin derivatives have been investigated for their ability to block orexin receptors, potentially offering new avenues for treating sleep disorders (Dugovic et al., 2009).

Antituberculosis Activity

Derivatives of N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(4-nitrophenyl)oxalamide have been synthesized and evaluated for their anti-tuberculosis activity. The structural modifications aim to enhance bioavailability while retaining or improving their therapeutic efficacy against tuberculosis, indicating the potential for developing new antituberculosis agents (Tangallapally et al., 2006).

Chemopreventive Potential in Colon Fibroblast Cells

Compounds like N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(4-nitrophenyl)oxalamide have shown chemopreventive potential. For instance, studies on (E)-N-(2-(3, 5-dimethoxystyryl) phenyl) furan-2-carboxamide (BK3C231) demonstrated its ability to protect against carcinogen-induced DNA and mitochondrial damage in human colon fibroblast cells, suggesting a role in cancer prevention (Tan et al., 2019).

properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]-N'-(4-nitrophenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O5/c28-22(23(29)25-18-7-9-19(10-8-18)27(30)31)24-14-20(21-6-3-13-32-21)26-12-11-16-4-1-2-5-17(16)15-26/h1-10,13,20H,11-12,14-15H2,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPLQAWGIZITOCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(CNC(=O)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(4-nitrophenyl)oxalamide

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